REACTION_SMILES
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[C:21](=[O:22])([O-:23])[O-:24].[CH3:14][O:15][S:16]([O:17][CH3:18])(=[O:19])=[O:20].[CH3:28][C:29](=[O:30])[CH3:31].[K+:25].[K+:26].[NH3:27].[nH:1]1[c:2]([C:10](=[O:11])[O:12][CH3:13])[cH:3][c:4]2[cH:5][cH:6][cH:7][cH:8][c:9]12>>[n:1]1([CH3:14])[c:2]([C:10](=[O:11])[O:12][CH3:13])[cH:3][c:4]2[cH:5][cH:6][cH:7][cH:8][c:9]12
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C([O-])[O-]
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COS(=O)(=O)OC
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)=O
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Name
|
|
Quantity
|
Extracted from reaction SMILES
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Type
|
reactant
|
Smiles
|
[K+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[K+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
N
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
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Smiles
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COC(=O)c1cc2ccccc2[nH]1
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Name
|
|
Type
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product
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Smiles
|
COC(=O)c1cc2ccccc2n1C
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |